1-Ethyl-3-piperidinamine Hydrochloride 1-Ethyl-3-piperidinamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208890
InChI:
SMILES:
Molecular Formula: C₇H₁₇ClN₂
Molecular Weight: 164.68

1-Ethyl-3-piperidinamine Hydrochloride

CAS No.:

Cat. No.: VC0208890

Molecular Formula: C₇H₁₇ClN₂

Molecular Weight: 164.68

* For research use only. Not for human or veterinary use.

1-Ethyl-3-piperidinamine Hydrochloride -

Specification

Molecular Formula C₇H₁₇ClN₂
Molecular Weight 164.68

Introduction

Chemical Properties and Structure

1-Ethyl-3-piperidinamine Hydrochloride belongs to the class of piperidine derivatives, characterized by a nitrogen atom within its ring structure. The compound's structural and chemical properties make it valuable for various applications in chemical synthesis and pharmaceutical research.

Basic Identification Parameters

The fundamental chemical identifiers for 1-Ethyl-3-piperidinamine Hydrochloride are presented in Table 1 below:

ParameterValue
Chemical Name1-Ethyl-3-piperidinamine Hydrochloride
CAS Number1391054-17-3
Molecular FormulaC7H17ClN2
Molecular Weight164.68 g/mol
SMILES NotationCCN1CCCC(C1)N.Cl
InChIInChI=1S/C7H16N2.ClH/c1-2-9-5-3-4-7(8)6-9;/h7H,2-6,8H2,1H3;1H
InChIKeyRQWGTJGSKRUCNO-UHFFFAOYSA-N

Table 1: Chemical Identification Parameters of 1-Ethyl-3-piperidinamine Hydrochloride

Structural Features

The molecular structure of 1-Ethyl-3-piperidinamine Hydrochloride is characterized by a piperidine ring with an ethyl group attached to one nitrogen atom and an amine group at the 3-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. This salt formation is crucial for its application in pharmaceutical research, as it improves bioavailability and handling properties.

The piperidine core provides a rigid scaffold that positions the functional groups in specific spatial orientations, influencing its interaction with biological targets and its reactivity in chemical transformations. The nitrogen atoms serve as hydrogen bond acceptors and potential sites for further functionalization.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-Ethyl-3-piperidinamine Hydrochloride can be achieved through various chemical routes, typically involving the alkylation of appropriately substituted piperidine derivatives. These synthetic pathways generally utilize readily available starting materials, making the compound accessible for research and industrial applications.

Key Synthetic Considerations

Several factors influence the synthesis of 1-Ethyl-3-piperidinamine Hydrochloride, including:

  • Selection of appropriate protecting groups to prevent undesired side reactions

  • Optimization of reaction conditions to improve yield and purity

  • Careful control of alkylation steps to ensure regioselectivity

  • Effective methods for salt formation to obtain the hydrochloride form

The synthetic complexity of this compound necessitates careful attention to reaction parameters and purification techniques to obtain the desired product with high purity.

Chemical Reactions and Reactivity

Reactivity Profile

1-Ethyl-3-piperidinamine Hydrochloride exhibits characteristic reactivity patterns influenced by its structure. The presence of two nitrogen atoms with different electronic environments creates distinct reactivity sites within the molecule. The compound's reactivity is significantly influenced by factors such as:

  • Steric hindrance around the nitrogen atoms

  • Electronic effects from the substituents on the piperidine ring

  • Acid-base properties of the amine functionalities

  • Conformational flexibility of the piperidine ring

Common Reaction Types

The compound can participate in various chemical transformations, including:

  • Nucleophilic substitution reactions through the amine group

  • Acid-base reactions due to the basic nature of the nitrogen atoms

  • Salt formation with various acids

  • Coordination with metal ions through the nitrogen atoms

  • Further functionalization through alkylation or acylation of the amine group

Biological Activities and Applications

Research Applications

1-Ethyl-3-piperidinamine Hydrochloride finds application primarily in scientific research contexts:

  • As a building block in organic synthesis

  • In the development of novel pharmaceutical candidates

  • For structure-activity relationship studies

  • As an intermediate in the preparation of more complex molecules

The compound may interact with neurotransmitter receptors or other protein targets, potentially influencing various biological pathways, which explains its value in pharmacological research.

Spectral Analysis and Structural Confirmation

Analytical Techniques

Spectroscopic methods play a crucial role in confirming the structure and purity of 1-Ethyl-3-piperidinamine Hydrochloride. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • X-ray crystallography (for solid-state structure)

Spectral Characteristics

NMR and IR spectroscopy provide valuable insights into the functional groups present in the molecule:

  • NMR spectroscopy can confirm the presence and environment of protons and carbon atoms in the piperidine ring and substituents

  • IR spectroscopy can identify characteristic absorption bands associated with N-H stretching, C-N bonds, and other functional groups

  • Mass spectrometry can verify the molecular weight and fragmentation pattern

These analytical data are essential for ensuring the purity and structural integrity of the compound during synthesis and before its application in research.

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